N-(2-methylcyclohexyl)acetamide
Description
N-(2-Methylcyclohexyl)acetamide is an acetamide derivative characterized by a cyclohexane ring substituted with a methyl group at the 2-position and an acetamide functional group attached to the nitrogen atom. Its core structure shares similarities with cyclohexyl-substituted acetamides studied for diverse applications, including anti-inflammatory, analgesic, and pesticidal activities .
Properties
IUPAC Name |
N-(2-methylcyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-7-5-3-4-6-9(7)10-8(2)11/h7,9H,3-6H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZIQTUVLRETQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylcyclohexyl)acetamide typically involves the reaction of 2-methylcyclohexylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{2-methylcyclohexylamine} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts and solvents may also be employed to enhance the reaction efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylcyclohexyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The acetamide group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Scientific Research Applications
N-(2-methylcyclohexyl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Cyclohexyl-2-(2,3-Dichlorophenoxy)acetamide
This compound (C₁₄H₁₇Cl₂NO₂) features a dichlorophenoxy group attached to the acetamide backbone. Its crystal structure reveals a chair conformation for the cyclohexyl ring and intermolecular N–H⋯O hydrogen bonding, enhancing stability and influencing solubility .
N-Cyclohexyl-2-Hydroxyacetamide
With a hydroxy group replacing the methyl substitution (C₈H₁₅NO₂), this compound exhibits polar characteristics due to hydrogen bonding via the –OH group . Compared to N-(2-methylcyclohexyl)acetamide, the hydroxy derivative likely has higher solubility in polar solvents but lower metabolic stability.
N-(2-Bromocyclohexyl)-2-(Substituted Phenoxy)acetamide
highlights bromine substitution on the cyclohexyl ring, paired with phenoxy groups. Bromine’s electron-withdrawing nature may enhance electrophilic reactivity, making this compound more susceptible to nucleophilic substitution reactions than the methyl-substituted analogue. Such derivatives demonstrate anti-inflammatory and analgesic activities, suggesting that this compound could share similar pharmacological pathways .
Pharmacological Activity Analogues
Anti-Inflammatory Phenoxy Acetamides
Compounds like N-cyclohexyl-2-(2,3-dichlorophenoxy)acetamide and N-(2-bromocyclohexyl)-2-(substituted phenoxy)acetamide exhibit notable anti-inflammatory and analgesic activities . The phenoxy group’s aromaticity and halogen substitutions (e.g., Cl, Br) are critical for binding to inflammatory targets like cyclooxygenase (COX). While this compound lacks a phenoxy group, its methyl substitution may facilitate hydrophobic interactions in similar targets.
Pesticidal Chloroacetamides
lists chloroacetamides (e.g., alachlor, pretilachlor) used as herbicides. These compounds typically feature chloro and alkyl substitutions, which enhance soil persistence and target weed specificity.
Substituent Effects on Physicochemical Properties
Key Observations:
- Lipophilicity: Methyl and bromine substitutions increase lipophilicity compared to hydroxy or unsubstituted cyclohexyl analogues.
- Hydrogen Bonding: Hydroxy and acetamide groups enhance solubility and crystal packing via hydrogen bonds .
- Bioactivity: Halogen and phenoxy substitutions correlate with anti-inflammatory or pesticidal effects, while methyl groups may optimize pharmacokinetic profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
